

# Application Notes and Protocols: Intraperitoneal Injection of SRS16-86 in Mice

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## Compound of Interest

Compound Name: SRS16-86

Cat. No.: B15582018

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## Introduction

**SRS16-86** is a potent and specific inhibitor of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. By targeting key pathways involved in cellular oxidative stress, **SRS16-86** has emerged as a valuable tool for investigating the role of ferroptosis in various pathological conditions and as a potential therapeutic agent. These application notes provide detailed protocols for the intraperitoneal (IP) injection of **SRS16-86** in mouse models of disease, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.

## Mechanism of Action

**SRS16-86** exerts its anti-ferroptotic effects primarily by modulating the glutathione peroxidase 4 (GPX4) pathway.<sup>[1][2]</sup> GPX4 is a crucial enzyme that neutralizes lipid hydroperoxides, thereby protecting cells from oxidative damage and subsequent ferroptotic death. **SRS16-86** has been shown to upregulate the expression and activity of GPX4, as well as increase the levels of glutathione (GSH) and the cystine/glutamate antiporter subunit xCT (encoded by the SLC7A11 gene).<sup>[1][2]</sup> This concerted action enhances the cell's antioxidant capacity and resistance to lipid peroxidation. Consequently, **SRS16-86** treatment leads to a reduction in the lipid peroxidation marker 4-hydroxynonenal (4-HNE) and a decrease in the production of pro-inflammatory cytokines such as interleukin-1 $\beta$  (IL-1 $\beta$ ) and tumor necrosis factor- $\alpha$  (TNF- $\alpha$ ).<sup>[1][2]</sup>

## Data Presentation

The following table summarizes representative quantitative data from a study investigating the effects of **SRS16-86** in a rat model of diabetic nephropathy. While this study was conducted in rats, the dosage and observed effects provide a valuable reference for designing and interpreting experiments in mice.

Parameter	Control Group	Disease Model (Vehicle)	Disease Model + SRS16-86 (15 mg/kg/day)	Reference
Blood Glucose (mmol/L)	Normal	Significantly Increased	No Significant Change	<a href="#">[1]</a>
Glutathione (GSH)	Normal	Significantly Decreased	Significantly Increased	<a href="#">[1]</a>
4-Hydroxynonenal (4-HNE)	Normal	Significantly Increased	Significantly Decreased	<a href="#">[1]</a>
GPX4 Expression	Normal	Significantly Decreased	Significantly Increased	<a href="#">[1]</a>
xCT Expression	Normal	Significantly Decreased	Significantly Increased	<a href="#">[1]</a>
IL-1 $\beta$ Expression	Normal	Significantly Increased	Significantly Decreased	<a href="#">[1]</a>
TNF- $\alpha$ Expression	Normal	Significantly Increased	Significantly Decreased	<a href="#">[1]</a>
ICAM-1 Expression	Normal	Significantly Increased	Significantly Decreased	<a href="#">[1]</a>

## Experimental Protocols

### Protocol 1: Preparation of SRS16-86 for Intraperitoneal Injection

#### Materials:

- **SRS16-86** compound
- Vehicle (e.g., Dimethyl sulfoxide (DMSO), saline, corn oil)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile syringes and needles (25-27 gauge)

#### Procedure:

- Determine the required concentration of **SRS16-86** based on the desired dosage and the injection volume. A common dosage used in rodent models is 15 mg/kg/day.<sup>[1]</sup>
- Weigh the appropriate amount of **SRS16-86** powder and place it in a sterile microcentrifuge tube.
- Add the desired volume of vehicle to the microcentrifuge tube. The choice of vehicle will depend on the solubility of **SRS16-86** and the experimental design. A stock solution in DMSO can be prepared and then further diluted in a vehicle like saline or corn oil for injection.
- Vortex the solution until the **SRS16-86** is completely dissolved. Gentle warming may be necessary for some vehicles, but care should be taken to avoid degradation of the compound.
- Draw the prepared solution into sterile syringes with the appropriate gauge needles for injection.

## Protocol 2: Intraperitoneal Injection in Mice

#### Materials:

- Prepared **SRS16-86** solution

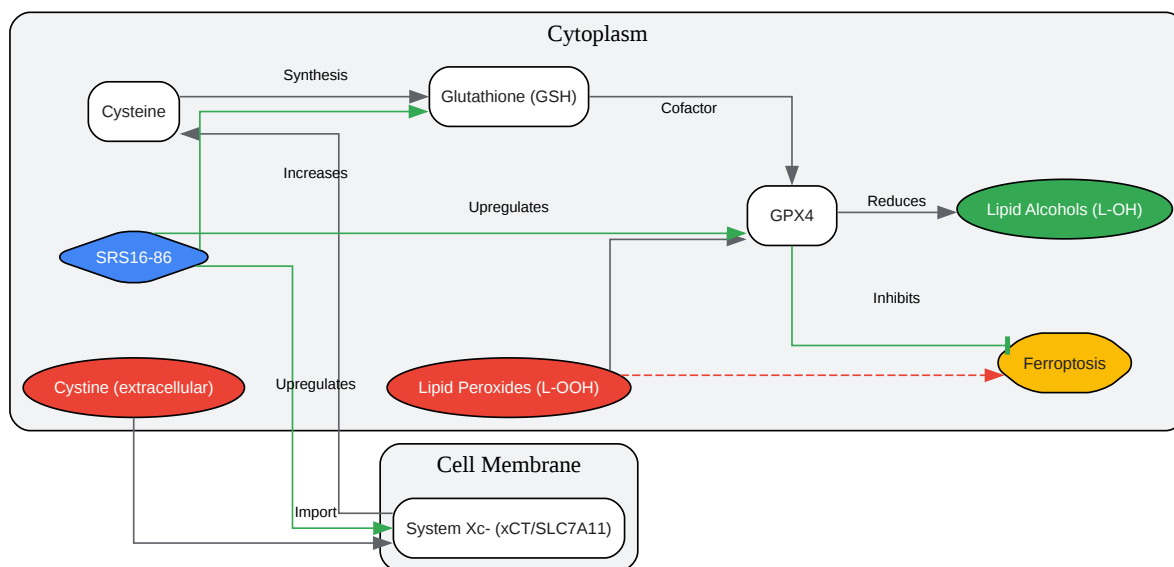
- Mouse model of disease
- 70% ethanol
- Sterile gauze
- Appropriate animal restraint device

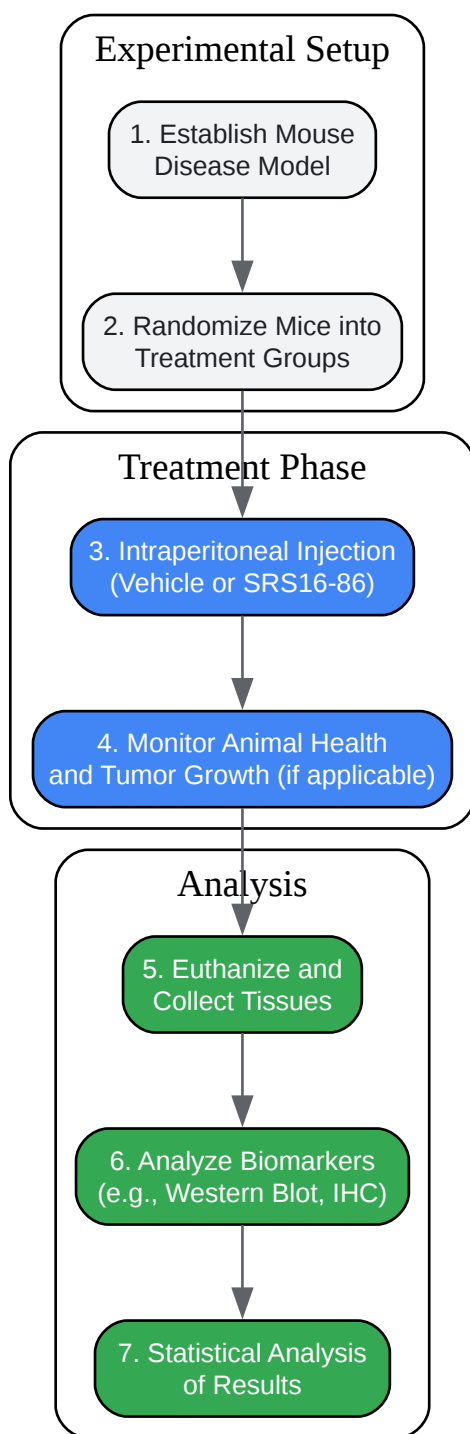
#### Procedure:

- **Animal Restraint:** Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or by using a commercial restraint device.
- **Injection Site Identification:** The preferred injection site is the lower right quadrant of the abdomen.[3][4][5] This location avoids major organs such as the cecum, bladder, and liver.
- **Site Preparation:** Clean the injection site with a sterile gauze pad soaked in 70% ethanol.
- **Needle Insertion:** Hold the syringe with the bevel of the needle facing up. Insert the needle at a 30-45 degree angle into the peritoneal cavity.[3][5]
- **Aspiration:** Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any colored fluid appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.
- **Injection:** Once proper placement is confirmed, slowly and steadily inject the **SRS16-86** solution. The maximum recommended injection volume for a mouse is typically 10 ml/kg.[5]
- **Needle Withdrawal:** Withdraw the needle smoothly at the same angle of insertion.
- **Post-injection Monitoring:** Return the mouse to its cage and monitor for any signs of distress, such as bleeding at the injection site, abdominal swelling, or changes in behavior.

## Visualizations

### Signaling Pathway of SRS16-86 Action





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